2,2'-Methylenebis[4,6-diisopropylphenol]
Description
Structure
3D Structure
Properties
CAS No. |
93803-61-3 |
|---|---|
Molecular Formula |
C25H36O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-[[2-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]-4,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C25H36O2/c1-14(2)18-9-20(24(26)22(12-18)16(5)6)11-21-10-19(15(3)4)13-23(17(7)8)25(21)27/h9-10,12-17,26-27H,11H2,1-8H3 |
InChI Key |
VEQGPPAIMRVTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)O)CC2=C(C(=CC(=C2)C(C)C)C(C)C)O |
Origin of Product |
United States |
Contextualization Within the Field of Phenolic Antioxidant Chemistry
Phenolic antioxidants are a critical class of chemical stabilizers that protect organic materials, particularly polymers, from degradation caused by oxidative processes. vinatiorganics.com Their primary function is to inhibit the detrimental chain reactions initiated by free radicals, thereby preserving the structural integrity and extending the lifespan of materials like plastics and rubbers. vinatiorganics.com This is crucial for applications involving exposure to heat, UV radiation, and environmental factors that can lead to material aging, embrittlement, and cracking. vinatiorganics.com
The antioxidant mechanism of phenolic compounds, especially sterically hindered phenols, is a cornerstone of their effectiveness. These molecules possess a phenol (B47542) group with bulky alkyl groups positioned ortho to the hydroxyl (-OH) group. vinatiorganics.com This "steric hindrance" is a key structural feature that enhances their antioxidant capability. vinatiorganics.comnih.govfrontiersin.org When a polymer degrades, it often involves a free radical chain reaction. The phenolic antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, neutralizing it and stopping the degradation chain. partinchem.com The resulting phenoxyl radical is stabilized by resonance within the benzene (B151609) ring and the steric hindrance from the bulky alkyl groups, which prevents it from initiating new degradation chains. vinatiorganics.compartinchem.com
2,2'-Methylenebis[4,6-diisopropylphenol] fits within this class as a bisphenolic antioxidant. The "bis" indicates that the molecule contains two phenolic units linked together, in this case by a methylene (B1212753) bridge. partinchem.com This larger molecular structure often leads to lower volatility and improved thermal stability compared to simpler monophenolic antioxidants, making it effective for long-term stabilization. partinchem.comadeka-pa.eu
Research Significance and Theoretical Underpinnings of Bisphenol Derivatives
Bisphenol derivatives are a broad class of chemical compounds that have been the subject of extensive research due to their diverse applications and complex interactions with biological and chemical systems. Bisphenol A (BPA) is perhaps the most well-known, widely used in the manufacturing of polycarbonate plastics and epoxy resins. mdpi.comresearchgate.net However, concerns about its potential as an endocrine disruptor have spurred the development and investigation of numerous other bisphenol analogs. mdpi.comnih.gov
The research significance of bisphenol derivatives like 2,2'-Methylenebis[4,6-diisopropylphenol] stems from their utility as high-performance antioxidants and stabilizers in the polymer industry. google.com Bisphenolic antioxidants, with two hindered phenolic units, generally exhibit higher molecular weight and, consequently, better thermal stability and a more potent anti-aging effect compared to monophenolic types. partinchem.com The methylene (B1212753) bridge connecting the two phenol (B47542) rings in 2,2'-Methylenebis[4,6-diisopropylphenol] contributes to its specific properties and performance as a stabilizer.
Theoretical studies and computational chemistry play a crucial role in understanding the structure-activity relationships of bisphenol derivatives. acs.org For instance, the antioxidant activity is heavily influenced by the nature and position of the substituent groups on the phenolic rings. The diisopropyl groups at the 4 and 6 positions of 2,2'-Methylenebis[4,6-diisopropylphenol] provide significant steric hindrance, which is a desirable trait for an antioxidant. vinatiorganics.com Computational studies can help predict the bond dissociation enthalpy of the O-H bond, a key parameter in determining antioxidant efficacy, and model how the molecule interacts with free radicals.
Furthermore, the synthesis of these compounds is an active area of research. For example, 2,2'-methylenebis(4,6-dialkylphenols) can be produced by the condensation of 2,4-dialkylphenols with acetals in the presence of an acid catalyst, a method noted for its high yield and simplicity. google.com
Evolution of Alkylated Phenols in Advanced Chemical Applications
Established Synthetic Routes to 2,2'-Methylenebis[4,6-diisopropylphenol]
The primary methods for synthesizing 2,2'-Methylenebis[4,6-diisopropylphenol] involve the condensation of a phenol with a formaldehyde (B43269) source, typically catalyzed by an acid. These routes are well-established and form the basis of industrial production.
Acid-Catalyzed Condensation Reactions with Acetal (B89532) Precursors
The most common and industrially significant method for producing bisphenols is the acid-catalyzed condensation of phenols with carbonyl compounds. In the case of 2,2'-Methylenebis[4,6-diisopropylphenol], the reaction involves the condensation of 2,6-diisopropylphenol with a formaldehyde equivalent, often in the form of an acetal to control reactivity.
The reaction is typically catalyzed by strong acids. The process for a similar compound, Bisphenol A (BPA), involves the condensation of phenol and acetone (B3395972) in the presence of an acid catalyst. juniperpublishers.com This general principle is adapted for the synthesis of 2,2'-Methylenebis[4,6-diisopropylphenol]. The use of an acetal precursor for formaldehyde helps to moderate the reaction and improve selectivity for the desired bisphenol product.
Alkylation of Phenolic Compounds in Specialized Syntheses
An alternative approach involves the direct alkylation of a phenolic compound. While Friedel-Crafts alkylation of phenol with propylene (B89431) is a common industrial method to produce 2,6-diisopropylphenol itself, further reaction with a methylene (B1212753) bridge can be considered a specialized form of alkylation. sciencemadness.org This route can be complex due to the potential for multiple alkylations and the formation of various isomers. google.com
A two-step continuous flow process has been reported for the synthesis of 2,6-diisopropylphenol, which involves a double Friedel-Crafts alkylation followed by decarboxylation. nih.gov This highlights the importance of alkylation reactions in the synthesis of the precursor to 2,2'-Methylenebis[4,6-diisopropylphenol]. The synthesis of related alkylphenols has also been achieved through adaptations of standard ortho-alkylation procedures for phenols. nih.gov
Mechanistic Investigations of 2,2'-Methylenebis[4,6-diisopropylphenol] Formation
The formation of 2,2'-Methylenebis[4,6-diisopropylphenol] proceeds through an electrophilic aromatic substitution mechanism. In acid-catalyzed condensation, the acid protonates the formaldehyde equivalent (e.g., from an acetal), generating a highly reactive electrophile, a carbocation. This electrophile then attacks the electron-rich aromatic ring of 2,6-diisopropylphenol.
Due to the steric hindrance from the two isopropyl groups at the ortho positions, the electrophilic attack is directed to the para position of the phenol. The resulting intermediate then reacts with a second molecule of 2,6-diisopropylphenol to form the methylene bridge, yielding the final product. The reaction mechanism is analogous to the formation of other bisphenols, where the regioselectivity is controlled by the directing effects of the hydroxyl group and the steric bulk of the existing alkyl substituents.
Development of Green Chemistry Approaches in Synthetic Design
In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods for chemical production. This includes the synthesis of bisphenols. Key principles of green chemistry include the use of safer solvents, renewable feedstocks, and catalysts that can be easily recovered and reused. tandfonline.com
For bisphenol synthesis, research has focused on replacing traditional homogeneous acid catalysts with solid acid catalysts like ion-exchange resins or zeolites. juniperpublishers.comrsc.org These heterogeneous catalysts offer advantages in terms of separation from the reaction mixture, reduced corrosion, and the potential for continuous flow processes. rsc.org For instance, in the synthesis of 2,6-diisopropylphenol, H-beta and H-mordenite zeolites have been studied as catalysts for the vapor phase isopropylation of phenol. rsc.orgresearchgate.net The chemical depolymerization of polycarbonate plastics to recover bisphenol monomers is another area of green chemistry research. rsc.org
Supercritical fluids, such as supercritical carbon dioxide (scCO2), have also been explored as a green reaction medium for bisphenol production. juniperpublishers.comresearchgate.net Using scCO2 can facilitate product separation and reduce the use of volatile organic solvents. researchgate.net
Kinetic and Thermodynamic Parameters Governing Synthesis Reactions
The synthesis of 2,2'-Methylenebis[4,6-diisopropylphenol] is governed by both kinetic and thermodynamic factors. The reaction rate is influenced by temperature, catalyst concentration, and the concentration of reactants.
Kinetic studies on the related synthesis of 2,6-diisopropylphenol by isopropylation of phenol have been conducted to understand the reaction network and optimize process parameters. researchgate.netresearchgate.net These studies often involve developing mathematical models to describe the intricate reaction kinetics. researchgate.netresearchgate.net For example, the activation energy for the isopropylation of phenol over an H-beta catalyst has been calculated to be 25.39 kJ mol⁻¹. rsc.orgresearchgate.net
The reaction temperature is a critical parameter. Increasing the temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts. Therefore, an optimal temperature must be determined to maximize the yield and selectivity of the desired product. In the synthesis of 2,6-diisopropylphenol, the effect of temperature on catalyst performance has been systematically studied. researchgate.net
The choice of catalyst also plays a crucial role in the kinetics and selectivity of the reaction. Different catalysts will have different activities and may favor the formation of different isomers. For instance, in the isopropylation of phenol, H-beta was found to be a more active catalyst than H-mordenite. rsc.orgresearchgate.net
Oxidative Degradation Pathways
Radical Scavenging Mechanisms of Phenolic Antioxidants
Phenolic antioxidants, including 2,2'-Methylenebis[4,6-diisopropylphenol], are crucial in preventing oxidative degradation in various materials, such as plastics and lubricants. vinatiorganics.comresearchgate.net Their primary function is to act as radical scavengers, interrupting the chain reactions initiated by highly reactive free radicals. vinatiorganics.comresearchgate.net This is primarily achieved through a Hydrogen Atom Transfer (HAT) mechanism. nih.gov
In the HAT mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom from its hydroxyl (-OH) group to a free radical (R•), effectively neutralizing it and forming a stable hydrocarbon. researchgate.netnih.gov This process generates a phenoxyl radical (ArO•), which is significantly more stable and less reactive than the initial free radical. partinchem.com The stability of this phenoxyl radical is a key feature of hindered phenolic antioxidants. vinatiorganics.com The bulky alkyl groups surrounding the hydroxyl group provide steric hindrance, which makes it difficult for the phenoxyl radical to participate in further reactions, thus preventing the propagation of the oxidative chain. vinatiorganics.com
The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring. partinchem.com This resonance stabilization minimizes its reactivity, allowing it to act as a terminator for other free radicals, further contributing to the interruption of the oxidative cycle. partinchem.com
Influence of Alkyl Substituents on Antioxidant Activity
The antioxidant activity of phenolic compounds is significantly influenced by the nature and position of their alkyl substituents. In the case of 2,2'-Methylenebis[4,6-diisopropylphenol], the isopropyl groups at the ortho and para positions of the phenol rings play a critical role in its efficacy as an antioxidant.
The bulky diisopropyl groups provide steric hindrance around the hydroxyl group. This steric hindrance is a defining characteristic of hindered phenolic antioxidants and is crucial for their function. vinatiorganics.com It enhances the stability of the phenoxyl radical formed after hydrogen donation by preventing it from undergoing further reactions that could propagate the oxidation chain. vinatiorganics.compartinchem.com
Furthermore, alkyl groups, such as the isopropyl groups, are electron-donating. These groups increase the electron density on the benzene (B151609) ring, which in turn weakens the O-H bond of the hydroxyl group. rsc.org A weaker O-H bond facilitates the donation of the hydrogen atom to a free radical, thereby increasing the radical scavenging efficiency. rsc.org Research has shown that the introduction of electron-donating groups can decrease the O-H bond dissociation enthalpy (BDE), a key indicator of antioxidant activity, leading to a higher free radical scavenging rate. rsc.org Studies on similar phenolic structures have demonstrated that increasing the length and branching of alkyl chains can enhance antioxidant activity. nih.gov
Interactions with Reactive Oxygen Species and Free Radical Intermediates
2,2'-Methylenebis[4,6-diisopropylphenol] and similar phenolic antioxidants are effective scavengers of various reactive oxygen species (ROS) and free radical intermediates. Their primary mechanism of action involves donating a hydrogen atom from their phenolic hydroxyl group to neutralize these reactive species. researchgate.netnih.gov This reaction transforms the highly reactive radical into a more stable molecule and generates a resonance-stabilized phenoxyl radical from the antioxidant itself. partinchem.comnih.gov
The antioxidant capability of 2,6-diisopropylphenol, a related compound, has been shown to be effective against free radicals, with each molecule capable of scavenging multiple radical species. nih.gov This is a characteristic shared by phenol-based free radical scavengers. nih.govfishersci.ca Studies have demonstrated that 2,6-diisopropylphenol can significantly reduce oxidative stress induced by agents like hydrogen peroxide. nih.gov
However, the interaction with all types of reactive species is not uniform. For instance, 2,6-diisopropylphenol did not show scavenging activity against nitric oxide. nih.gov The antioxidant activity can also be influenced by the surrounding chemical environment. In some biological systems, exposure to bisphenols, a class of compounds to which 2,2'-Methylenebis[4,6-diisopropylphenol] belongs, has been linked to alterations in oxidative stress pathways and the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX). nih.govmdpi.commdpi.comnih.gov
Reactions in Complex Chemical Matrices and Polymer Systems
2,2'-Methylenebis[4,6-diisopropylphenol] is widely utilized as a primary antioxidant in various polymer systems to inhibit thermo-oxidative degradation. rsc.org During processing and end-use, polymers are exposed to heat, light, and oxygen, which can initiate radical chain reactions leading to material degradation, such as discoloration, cracking, and loss of mechanical properties. partinchem.com
Hindered phenolic antioxidants like 2,2'-Methylenebis[4,6-diisopropylphenol] are added to polymers such as polyamide (PA), polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC) to counteract this aging process. partinchem.comrsc.org The antioxidant functions by donating a hydrogen atom from its phenolic hydroxyl group to terminate the chain-propagating peroxyl and macromolecular radicals. researchgate.netrsc.org This action forms a stable phenoxyl radical that is unreactive towards further propagation of the oxidation. partinchem.com
The effectiveness of the antioxidant in a polymer matrix is also dependent on its compatibility and mobility within the polymer. rsc.org For enhanced performance, hindered phenolic antioxidants are often used in conjunction with secondary antioxidants, such as phosphites or thioesters. partinchem.com These secondary antioxidants function by decomposing hydroperoxides, which are formed during the oxidation process, into non-radical products, thus providing a synergistic protective effect. partinchem.com The selection of the antioxidant system is critical and depends on the specific polymer and the conditions it will be exposed to.
Derivatization Chemistry and Functional Group Transformations
The chemical structure of 2,2'-Methylenebis[4,6-diisopropylphenol] allows for various derivatization and functional group transformations, primarily involving the hydroxyl groups and the aromatic rings.
The phenolic hydroxyl groups are acidic and can be deprotonated to form phenoxides. These phenoxides can then react with various electrophiles. For instance, reactions with alkyl halides or other alkylating agents can lead to the formation of ether derivatives.
The aromatic rings of 2,2'-Methylenebis[4,6-diisopropylphenol] can undergo electrophilic aromatic substitution reactions. The hydroxyl and alkyl groups are activating and ortho-, para-directing, influencing the position of substitution. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
Furthermore, the core structure of bisphenols can be modified. For example, the methylene bridge connecting the two phenolic rings can be synthesized through the reaction of 2,4-dialkylphenols with acetals in the presence of an acid catalyst. google.com This methodology allows for the synthesis of a variety of methylenebisphenols with different substitution patterns on the aromatic rings. google.com The reactivity of the phenolic hydroxyl groups has also been exploited in the synthesis of magnesium aryloxide complexes, which have shown catalytic activity in the ring-opening polymerization of lactones. researchgate.net
Advanced Spectroscopic Characterization of 2,2 Methylenebis 4,6 Diisopropylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for determining the precise structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern reveals the number of neighboring protons. For 2,2'-Methylenebis[4,6-diisopropylphenol], the ¹H NMR spectrum would be expected to show distinct signals for the hydroxyl (-OH) protons, the aromatic protons, the methylene (B1212753) bridge (-CH₂-) protons, and the protons of the isopropyl groups.
Due to the lack of publicly available, specific experimental ¹H NMR data for 2,2'-Methylenebis[4,6-diisopropylphenol], a detailed table of chemical shifts and coupling constants cannot be provided at this time. Analysis of related structures suggests that the hydroxyl proton would appear as a broad singlet, its chemical shift being concentration and solvent dependent. The aromatic protons would resonate in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns determined by their positions on the phenyl rings. The methylene bridge protons would likely appear as a singlet, and the isopropyl protons would exhibit characteristic septet and doublet patterns for the methine and methyl groups, respectively.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon framework assignment.
Two-Dimensional and Solid-State NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between protons and carbons. libretexts.org COSY spectra reveal proton-proton couplings, while HSQC spectra correlate directly bonded proton and carbon atoms. These techniques would be invaluable in unambiguously assigning all the ¹H and ¹³C signals of 2,2'-Methylenebis[4,6-diisopropylphenol].
Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. researchgate.net This technique would be particularly useful for studying the crystalline form of 2,2'-Methylenebis[4,6-diisopropylphenol], offering insights into its packing and intermolecular interactions. Research on phenolic antioxidants has demonstrated the utility of solid-state ¹³C NMR in characterizing these compounds. nih.govnih.gov However, specific 2D and solid-state NMR studies on 2,2'-Methylenebis[4,6-diisopropylphenol] have not been identified in the current body of scientific literature.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly sensitive to the presence of specific functional groups.
Infrared (IR) Spectroscopy (FTIR, ATR-IR)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For 2,2'-Methylenebis[4,6-diisopropylphenol], the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl groups. Characteristic C-H stretching vibrations of the aromatic rings and alkyl groups would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1500-1600 cm⁻¹ region.
While general principles of IR spectroscopy can be applied, a specific and detailed data table of absorption frequencies for 2,2'-Methylenebis[4,6-diisopropylphenol] is not available from the conducted searches. Analysis of related hindered phenols has been performed using FTIR, but data for this specific compound is not presented. researchgate.net
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 2,2'-Methylenebis[4,6-diisopropylphenol] would provide valuable information about the aromatic ring vibrations and the carbon skeleton. The symmetric stretching of the C-C bonds in the aromatic rings would be expected to produce strong Raman signals.
Despite the utility of Raman spectroscopy in characterizing phenolic compounds, specific experimental Raman data for 2,2'-Methylenebis[4,6-diisopropylphenol] could not be located in the available literature. Studies on related polyphenols have shown that Raman spectra are dominated by ring vibrations, which are influenced by the substituents. nih.gov
Mass Spectrometric (MS) Techniques in Compound Analysis
Mass spectrometry is a cornerstone of molecular analysis, providing information on the mass-to-charge ratio of a compound and its fragments. This allows for the determination of molecular weight and structural elucidation.
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique that results in significant fragmentation of the analyte. nih.gov The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and various fragment ions. msu.eduuni-saarland.de The fragmentation patterns are influenced by the stability of the resulting carbocations and neutral radicals. libretexts.org For phenolic compounds, characteristic fragmentation often involves cleavage of the alkyl side chains. However, a specific, experimentally determined EI-MS fragmentation pattern for 2,2'-Methylenebis[4,6-diisopropylphenol] could not be located in the reviewed sources.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS)
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for analyzing complex mixtures and compounds that are not sufficiently volatile for gas chromatography. nih.gov Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.govbiocompare.com This is invaluable for structural elucidation and quantification in complex matrices. nih.gov While LC-MS/MS methods are well-established for related compounds like propofol (B549288) and its metabolites, nih.govlabmedica.com specific methods, retention times, or tandem mass spectra for 2,2'-Methylenebis[4,6-diisopropylphenol] were not found in the available literature.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov The sample is vaporized and separated on a chromatographic column before entering the mass spectrometer for ionization and detection. nih.gov While GC-MS is routinely used for the analysis of the monomeric precursor, 2,6-diisopropylphenol (propofol), labmedica.comnih.gov detailed experimental parameters or published spectra for the analysis of the dimeric compound 2,2'-Methylenebis[4,6-diisopropylphenol] are not described in the searched literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophores within the molecule. nih.gov Phenolic compounds typically exhibit strong absorption in the UV region. For instance, 4-nitrophenol (B140041) shows an absorption band that shifts from 316 nm to 400 nm upon formation of the phenolate (B1203915) ion. researchgate.net The specific absorption maxima (λmax) and molar absorptivity values for 2,2'-Methylenebis[4,6-diisopropylphenol] are not documented in the available search results.
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize chemical species with unpaired electrons, such as free radicals. bmfwf.gv.atbhu.ac.in The technique is based on the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. bhu.ac.in ESR is highly sensitive for studying paramagnetic centers and has been used to investigate the formation of phenoxyl radicals from related compounds like propofol. rsc.org However, no specific studies utilizing ESR spectroscopy for the detection and characterization of radical species derived from 2,2'-Methylenebis[4,6-diisopropylphenol] were identified.
Computational Chemistry and Theoretical Investigations of 2,2 Methylenebis 4,6 Diisopropylphenol
Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2,2'-Methylenebis[4,6-diisopropylphenol], DFT studies are crucial for understanding its three-dimensional geometry and the distribution of electrons, which are fundamental to its chemical behavior.
Theoretical studies on related hindered phenols have demonstrated that the molecular conformation, particularly the dihedral angles between the two phenolic rings and the orientation of the bulky isopropyl groups, plays a significant role in antioxidant efficacy. The methylene (B1212753) bridge provides considerable flexibility, allowing the molecule to adopt various conformations. DFT calculations can identify the lowest energy (most stable) conformers and the energy barriers between them. The steric hindrance imposed by the ortho-isopropyl groups is a key feature, influencing the accessibility of the hydroxyl (OH) groups and the stability of the resulting phenoxyl radical.
The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a primary focus of DFT analysis. The energy of the HOMO is related to the molecule's ability to donate an electron, a key step in many antioxidant mechanisms. A higher HOMO energy generally indicates a better electron-donating capacity. The distribution of the HOMO and LUMO across the molecule can pinpoint the most reactive sites. For phenolic antioxidants, the HOMO is typically localized on the phenolic rings and the oxygen atoms of the hydroxyl groups, confirming their role as the primary sites of radical scavenging activity.
While specific DFT studies exclusively on 2,2'-Methylenebis[4,6-diisopropylphenol] are not widely available in public literature, the principles from research on analogous bisphenolic structures are directly applicable.
Quantum Chemical Calculations of Thermochemical Parameters
Quantum chemical calculations are employed to determine key thermochemical parameters that quantify the antioxidant activity of phenolic compounds. The most important of these are the Bond Dissociation Enthalpy (BDE) and the Ionization Potential (IP).
The O-H Bond Dissociation Enthalpy is a critical parameter for evaluating the effectiveness of a phenolic antioxidant that operates via a hydrogen atom transfer (HAT) mechanism. It represents the enthalpy change required to break the O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom. A lower BDE indicates that the hydrogen atom can be donated more readily to neutralize a free radical, signifying a more potent antioxidant.
The BDE is influenced by the electronic effects of the substituents on the phenol (B47542) ring. The electron-donating isopropyl groups at the ortho and para positions of 2,2'-Methylenebis[4,6-diisopropylphenol] help to stabilize the resulting phenoxyl radical through resonance and inductive effects, thereby lowering the O-H BDE compared to unsubstituted phenol. Calculations on similar hindered phenols have shown that steric strain and the potential for intramolecular hydrogen bonding can also significantly affect the BDE.
Table 1: Key Factors Influencing O-H Bond Dissociation Enthalpy (BDE) in Hindered Phenols
| Influencing Factor | Description | Effect on BDE |
| Electron-Donating Groups | Substituents like alkyl groups donate electron density to the aromatic ring. | Lowers BDE by stabilizing the phenoxyl radical. |
| Steric Hindrance | Bulky groups near the hydroxyl group can affect planarity and radical stability. | Can increase or decrease BDE depending on the specific geometry. |
| Intramolecular Hydrogen Bonding | In bisphenols, a hydrogen bond can form between the two hydroxyl groups. | Increases the BDE of the hydrogen-bonded OH group. |
| Solvent Effects | The surrounding medium can stabilize the parent molecule or the radical to different extents. | Can alter the BDE relative to the gas phase. |
The Ionization Potential is the energy required to remove an electron from a molecule, forming a radical cation. It is a key indicator of antioxidant activity for compounds that act through a Single Electron Transfer (SET) mechanism. A lower IP facilitates the transfer of an electron to a radical species.
Similar to the BDE, the IP is strongly influenced by the substituents on the phenolic ring. The electron-releasing isopropyl groups in 2,2'-Methylenebis[4,6-diisopropylphenol] increase the electron density on the aromatic system, making it easier to remove an electron and thus lowering the IP. DFT and other quantum chemical methods are standard tools for calculating IPs, providing essential data for comparing the antioxidant potential of different phenolic compounds. rsc.org
Molecular Dynamics Simulations for Behavior in Various Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to investigate how a molecule like 2,2'-Methylenebis[4,6-diisopropylphenol] behaves in a specific environment, such as a polymer matrix, which is a common application for this type of antioxidant.
Studies on similar hindered phenols (e.g., AO-60, a commercial antioxidant) in nitrile-butadiene rubber (NBR) composites have used MD simulations to explore compatibility and interaction mechanisms at the molecular level. rsc.orgacs.orgresearchgate.netglobethesis.com These simulations provide insights into:
Binding Energy: Calculating the binding energy between the antioxidant and the polymer chains helps to quantify the compatibility of the two components. A higher binding energy suggests favorable interactions, which can lead to better dispersion and performance. rsc.org
Hydrogen Bonding: MD simulations can identify and quantify the formation of hydrogen bonds between the hydroxyl groups of the phenol and polar groups on the polymer (e.g., the nitrile groups in NBR). rsc.orgglobethesis.com These interactions are crucial for the miscibility and damping properties of the composite material. researchgate.netglobethesis.com
Fractional Free Volume (FFV): The simulation can calculate the amount of empty space within the polymer matrix. The presence of the antioxidant can fill this free volume, affecting the polymer's physical properties and its barrier resistance to small molecules like oxygen. rsc.org
By simulating the system at different temperatures and conditions, MD provides a dynamic picture of how the antioxidant is distributed and interacts within its host material, offering guidance for optimizing composite formulations. acs.org
Table 2: Information Gained from Molecular Dynamics (MD) Simulations of Hindered Phenols in Polymers
| MD Analysis | Purpose |
| Binding Energy Calculation | To assess the compatibility and interaction strength between the antioxidant and the polymer matrix. rsc.org |
| Radial Distribution Function | To understand the spatial arrangement of antioxidant molecules around polymer chains. |
| Hydrogen Bond Analysis | To quantify intermolecular interactions that influence miscibility and physical properties. rsc.orgglobethesis.com |
| Fractional Free Volume Analysis | To determine the effect of the antioxidant on the polymer's packing density and barrier properties. rsc.org |
| Mean Square Displacement | To evaluate the mobility and diffusion of the antioxidant within the host material. |
Structure-Activity Relationship (SAR) Modeling for Antioxidant Performance Prediction
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that correlate the chemical structure of a compound with its biological or chemical activity. For antioxidants, SAR modeling aims to predict their performance based on molecular features and calculated parameters.
The development of a SAR model for a series of phenolic antioxidants, which could include 2,2'-Methylenebis[4,6-diisopropylphenol], involves several steps. First, a set of related compounds with known antioxidant activities is assembled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as:
Electronic: Such as the Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP), which are directly related to the antioxidant mechanism. rsc.org
Steric: Parameters that describe the size and shape of the molecule, such as molecular volume or the surface area of specific substituents.
Lipophilic: Descriptors like LogP, which quantify the compound's solubility in nonpolar environments and its ability to function within a lipid or polymer matrix. rsc.org
Using statistical methods or machine learning algorithms, a mathematical model is built that links these descriptors to the observed antioxidant activity. nih.gov Such models can reveal which structural features are most important for high performance. For 2,2'-Methylenebis[4,6-diisopropylphenol], key SAR descriptors would include the O-H BDE, the IP, and steric parameters related to the bulky isopropyl groups that provide stability and prevent self-reaction. These models serve as powerful predictive tools for designing new, more effective antioxidant molecules without the need for extensive synthesis and testing.
Table 3: Components of a Typical SAR Model for Phenolic Antioxidants
| Component | Description | Example Descriptors for 2,2'-Methylenebis[4,6-diisopropylphenol] |
| Training Set | A database of phenolic compounds with experimentally measured antioxidant activity. | Various substituted phenols, bisphenols, etc. |
| Molecular Descriptors | Calculated properties that represent the molecule's structural, electronic, and physical characteristics. | O-H BDE, IP, Molecular Weight, LogP, Steric Hindrance Parameters. rsc.org |
| Statistical Model | A mathematical equation or algorithm (e.g., Multiple Linear Regression, Machine Learning) that correlates descriptors with activity. nih.gov | An equation predicting antioxidant capacity based on a combination of BDE, IP, and steric factors. |
| Validation | The process of testing the model's predictive power on a set of compounds not used in its creation. | Comparing predicted vs. experimental activity for a test set of phenols. |
Applications in Advanced Materials Science and Engineering
Role as a Stabilizer in Polymer Systems
2,2'-Methylenebis[4,6-diisopropylphenol] is a highly effective antioxidant for a variety of plastics and elastomers. Its primary function is to protect the polymer from degradation during high-temperature processing and throughout its service life. This protection is crucial for maintaining the material's physical and aesthetic properties over time.
The inherent chemical structure of many polymers makes them susceptible to thermal and oxidative degradation. This process is a chain reaction involving free radicals, which attack the polymer chains, leading to chain scission (a reduction in molecular weight) or cross-linking. 2,2'-Methylenebis[4,6-diisopropylphenol] enhances thermal stability by acting as a primary antioxidant. It contains reactive hydroxyl (-OH) groups that readily donate a hydrogen atom to highly reactive peroxy radicals (ROO•) that are formed during the initial stages of oxidation. This donation converts the reactive radicals into more stable hydroperoxides (ROOH) and generates a stable phenoxy radical from the antioxidant itself. This phenoxy radical is sterically hindered and resonance-stabilized, making it significantly less reactive and unable to propagate the degradation chain. This process effectively terminates the chain reaction, preserving the polymer's molecular integrity at elevated temperatures.
A significant advantage of 2,2'-Methylenebis[4,6-diisopropylphenol] is its non-discoloring nature. utwente.nl The sacrificial transformation of many conventional phenolic antioxidants can result in the formation of colored byproducts with conjugated double bonds, leading to yellowing or browning of the polymer. researchgate.net The structure of 2,2'-Methylenebis[4,6-diisopropylphenol] is designed to minimize the formation of these chromophoric structures upon oxidation. utwente.nl
By preventing the degradation of polymer chains, this antioxidant plays a critical role in retaining the mechanical properties of the material. Degradation leads to embrittlement, loss of tensile strength, reduced elongation at break, and decreased impact resistance. The stabilization provided by 2,2'-Methylenebis[4,6-diisopropylphenol] ensures that the polymer maintains its intended strength, flexibility, and toughness throughout its operational life. For instance, in polypropylene (B1209903), the use of phenolic antioxidants results in a drastic failure type after a certain period, whereas other stabilizers may show a more gradual decline in mechanical properties. tue.nl This highlights the importance of selecting the appropriate stabilizer for a given application to ensure long-term performance.
The stabilization mechanism of 2,2'-Methylenebis[4,6-diisopropylphenol] is broadly applicable across various polymer systems, though its effectiveness can be influenced by the specific polymer matrix.
Polyolefins (Polypropylene and Polyethylene): Polypropylene is particularly vulnerable to oxidation due to the presence of tertiary carbon atoms in its backbone. researchgate.net 2,2'-Methylenebis[4,6-diisopropylphenol] is highly effective in this matrix, acting as a radical scavenger to prevent the chain scission that leads to a rapid loss of mechanical properties. It is often used in combination with secondary antioxidants, such as phosphites or thioesters, which decompose hydroperoxides into non-radical, stable products, creating a synergistic effect that provides comprehensive stabilization.
Rubber (Natural and Synthetic): In rubber compounds, this antioxidant provides excellent protection against oxidative degradation, which can cause hardening, cracking, and a general loss of elastomeric properties. utwente.nl It is effective in a range of synthetic rubbers, including styrene-butadiene rubber (SBR) and isoprene (B109036) rubber. researchgate.net Its low volatility ensures it remains in the rubber during high-temperature processing and vulcanization. utwente.nl
Polyvinyl Chloride (PVC): While PVC degradation is primarily driven by dehydrochlorination initiated by heat and UV light, oxidative processes also contribute to discoloration and property loss. Hindered phenolic antioxidants like 2,2'-Methylenebis[4,6-diisopropylphenol] can be included in PVC formulations to quench free radicals and inhibit oxidative side reactions, complementing the primary heat stabilizers used.
Antioxidant Additive in Functional Fluids and Lubricants
The performance and lifespan of functional fluids and lubricants are critically dependent on their resistance to oxidation. mdpi.com High operating temperatures, aeration, and the presence of metal catalysts can accelerate the oxidative breakdown of base oils, leading to increased viscosity, sludge formation, and the generation of corrosive acids. mdpi.comstle.org
2,2'-Methylenebis[4,6-diisopropylphenol] is used as a primary antioxidant in a variety of lubricants, including engine oils, turbine oils, and hydraulic fluids. stle.orgresearchgate.net It functions as a radical scavenger, interrupting the auto-oxidation cycle of the hydrocarbon base oil. Often, it is formulated as part of an additive package that may include other classes of antioxidants, such as aromatic amines, and secondary antioxidants like zinc dialkyldithiophosphates (ZDDPs), to provide a multi-pronged defense against degradation. stle.orgepo.org The combination of different antioxidant types can produce a synergistic effect, offering enhanced protection across a wider range of operating conditions. stle.org
Interactive Data Table: Performance of Antioxidants in Lubricating Oils
This table summarizes the typical performance characteristics of different classes of antioxidants used in lubricants.
| Antioxidant Class | Primary Function | Operating Temperature | Synergies | Typical Application |
| Hindered Phenols (e.g., 2,2'-Methylenebis[4,6-diisopropylphenol]) | Radical Scavenger | Moderate to High | Aromatic Amines, Phosphites | Engine Oils, Turbine Oils, Hydraulic Fluids |
| Aromatic Amines | Radical Scavenger | High | Hindered Phenols, ZDDPs | Engine Oils, Greases |
| Zinc Dialkyldithiophosphates (ZDDPs) | Peroxide Decomposer, Anti-wear | Moderate | Aromatic Amines | Engine Oils |
| Phosphites | Peroxide Decomposer | Low to Moderate | Hindered Phenols | Industrial Oils |
Integration into Advanced Composite Materials for Enhanced Durability
Advanced composite materials, which consist of a polymer matrix reinforced with fibers like carbon or glass, are valued for their high strength-to-weight ratio. However, the long-term durability of the polymer matrix can be a limiting factor in their performance, especially in harsh environments. The integration of 2,2'-Methylenebis[4,6-diisopropylphenol] into the polymer matrix of these composites enhances their resistance to thermal and oxidative degradation.
Contributions to the Development of Novel Functional Materials
The unique properties of 2,2'-Methylenebis[4,6-diisopropylphenol] have also been leveraged in the development of new functional materials. Researchers have explored its use as a building block or catalyst in polymerization processes. For example, magnesium aryloxides derived from related bisphenol compounds have been shown to be efficient catalysts for the ring-opening polymerization of lactide and ε-caprolactone, producing biodegradable polyesters with controlled molecular weights and narrow polydispersity. researchgate.net
Furthermore, the core structure of this antioxidant can be chemically modified to create novel, polymer-bound antioxidants. By grafting the antioxidant molecule onto the polymer backbone, its permanence is significantly increased, preventing its loss through migration or leaching. This approach is particularly valuable for materials used in food contact applications or medical devices, where the migration of additives is a critical concern. These developments highlight the ongoing contributions of 2,2'-Methylenebis[4,6-diisopropylphenol] to the innovation of advanced materials with tailored properties and enhanced long-term stability.
Environmental Chemistry and Degradation Pathways
Environmental Fate and Transport Modeling
The movement and ultimate destination of 2,2'-Methylenebis[4,6-diisopropylphenol] in the environment can be predicted using environmental fate and transport models. These models utilize the physicochemical properties of a substance to estimate its distribution across different environmental compartments such as air, water, soil, and sediment.
Due to a lack of direct experimental data for 2,2'-Methylenebis[4,6-diisopropylphenol], we can infer its likely behavior from a closely related compound, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), for which a hazard assessment has been conducted. oecd.org Key properties influencing its fate include low water solubility and very low vapor pressure. oecd.org
Fugacity modeling, a common tool in environmental science, predicts the partitioning of a chemical based on its tendency to "escape" from different phases. For a compound with these characteristics, fugacity level III calculations suggest that if released into the air, the majority would likely be deposited onto soil. oecd.org If released into water, it is expected to adsorb to sediment. oecd.org If released directly to soil, it is predicted to remain largely within that compartment. oecd.org
Table 1: Predicted Environmental Distribution of a Structurally Similar Hindered Phenol (B47542)
| Release Compartment | Primary Receiving Compartment | Secondary Receiving Compartment |
|---|---|---|
| Air | Soil | - |
| Water | Sediment | - |
| Soil | Soil | - |
This table is based on fugacity calculations for the structurally similar compound 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). oecd.org
Biodegradation Potential and Microbial Transformations
Bacteria and fungi have demonstrated the ability to degrade various phenolic compounds. nih.govresearchgate.nettandfonline.com For many bisphenols, the initial step in biodegradation often involves hydroxylation, followed by cleavage of the molecular structure. fao.org Genera of bacteria such as Sphingomonas, Sphingobium, and Cupriavidus are known to degrade several bisphenol analogues. nih.gov Pseudomonas species are also frequently identified as effective degraders of phenolic compounds. researchgate.net Fungi, particularly white-rot fungi, utilize powerful extracellular enzymes like laccases and peroxidases to initiate the breakdown of complex aromatic structures. researchgate.net
However, the structure of 2,2'-Methylenebis[4,6-diisopropylphenol], specifically the bulky isopropyl groups flanking the hydroxyl groups, creates what is known as a "hindered phenol." vinatiorganics.com This steric hindrance can significantly inhibit the access of microbial enzymes, potentially making it more resistant to biodegradation than less hindered phenols. Indeed, a study on the similar compound 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) found it to be not readily biodegradable, with only 0-1% degradation observed over 28 days in a standard test. oecd.org This suggests that 2,2'-Methylenebis[4,6-diisopropylphenol] is also likely to be recalcitrant to rapid biodegradation.
Table 2: Microorganisms Known to Degrade Structurally Related Phenolic Compounds
| Microorganism Type | Genera | Relevant Degradation Activity |
|---|---|---|
| Bacteria | Sphingomonas, Sphingobium, Cupriavidus | Degradation of various bisphenol analogues. nih.gov |
| Bacteria | Pseudomonas | Degradation of a wide range of phenolic compounds. researchgate.net |
| Bacteria | Bacillus | Co-cultures of Bacillus subtilis and Bacillus velezensis show enhanced phenol degradation. nih.gov |
| Fungi | Ascomycetes and Basidiomycetes | Production of extracellular enzymes (e.g., laccase) that degrade BPA. researchgate.net |
Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)
Abiotic degradation refers to the breakdown of a chemical through non-biological processes, primarily photolysis (by sunlight) and hydrolysis (by water).
Hydrolysis: Given the low water solubility of 2,2'-Methylenebis[4,6-diisopropylphenol] and the stability of its methylene (B1212753) bridge and aromatic rings, hydrolysis is expected to be a minor degradation pathway in the environment. oecd.org
Photolysis: Photolysis, or degradation by light, is a more likely abiotic degradation route. The phenolic structure allows for the absorption of UV radiation. Research on the related compound 2,6-diisopropylphenol (propofol) has shown that it undergoes photochemical reactions upon UV irradiation. rsc.orgresearchgate.net The process is initiated by the formation of a phenoxyl radical, which can then lead to the formation of other products, such as diphenol derivatives or benzoquinones. rsc.orgresearchgate.net For 2,2'-Methylenebis[4,6-diisopropylphenol], it is plausible that similar photochemical reactions could occur, leading to the cleavage of the methylene bridge or modification of the aromatic rings. An estimation for the atmospheric half-life of the similar 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) when reacting with photochemically produced hydroxyl radicals is approximately 3.14 hours, suggesting that in the atmosphere, this compound would be degraded relatively quickly. oecd.org
Environmental Persistence and Distribution in Ecological Compartments
The environmental persistence of a chemical is a measure of how long it remains in the environment before being broken down. york.ac.uk Based on the likely resistance to biodegradation and the primary degradation pathways being slower abiotic processes, 2,2'-Methylenebis[4,6-diisopropylphenol] is expected to be a persistent compound in soil and sediment.
Its distribution in ecological compartments will be governed by its high lipophilicity (tendency to associate with fats and oils) and low water solubility. When released into aquatic environments, it is expected to partition from the water column and accumulate in sediments. oecd.org Studies on other phenolic compounds like nonylphenol and BPA have consistently shown their presence in river and marine sediments, often at concentrations much higher than in the overlying water. nih.govsnu.ac.kr
Due to its lipophilic nature, 2,2'-Methylenebis[4,6-diisopropylphenol] also has the potential for bioaccumulation in aquatic and terrestrial organisms. Sediment-dwelling organisms would be particularly at risk of exposure. nih.gov While direct bioaccumulation data for this specific compound is lacking, the detection of the similar antioxidant AO2246 in breast milk and plasma indicates that bioaccumulation of these types of compounds does occur. nih.gov
Table 3: Summary of Environmental Persistence and Distribution
| Environmental Compartment | Expected Persistence | Rationale |
|---|---|---|
| Atmosphere | Low | Rapid degradation by photochemically produced hydroxyl radicals. oecd.org |
| Water | Low to Moderate | Partitioning to sediment is the primary removal mechanism. |
| Soil | High | Low water solubility, strong adsorption, and resistance to biodegradation. oecd.org |
| Sediment | High | Strong adsorption from the water column and resistance to degradation. oecd.org |
| Biota | Potential for Bioaccumulation | High lipophilicity suggests it can accumulate in fatty tissues of organisms. nih.gov |
Advanced Analytical Methodologies for Research and Monitoring
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatography is the cornerstone for the analysis of 2,2'-Methylenebis[4,6-diisopropylphenol], allowing for its separation from impurities, degradation products, or other components in a complex mixture. The choice of technique depends on the sample matrix, the required level of sensitivity, and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds like 2,2'-Methylenebis[4,6-diisopropylphenol]. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. tandfonline.comoup.com In this setup, a nonpolar stationary phase (typically a C8 or C18 silica-based column) is used with a polar mobile phase. tandfonline.com
The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For bisphenols, gradient elution is often preferred, where the composition of the mobile phase is changed over time to achieve optimal separation. tandfonline.com A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp, symmetrical peaks. mtc-usa.com Detection is commonly performed using an ultraviolet (UV) detector, as the phenolic rings in the molecule absorb UV light. mtc-usa.comtandfonline.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 or C8 | tandfonline.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | tandfonline.comresearchgate.net |
| Detector | UV-Vis / Photodiode Array (PDA) | oup.comtandfonline.com |
| Wavelength | ~275-280 nm for phenolic compounds | mtc-usa.com |
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, phenolic compounds like 2,2'-Methylenebis[4,6-diisopropylphenol] are polar and have low volatility, which can lead to poor peak shape (tailing) and low sensitivity in GC analysis. acs.orgacs.org To overcome this, a derivatization step is almost always required before GC analysis. dphen1.com
The most common derivatization method is silylation, where the active hydroxyl (-OH) groups of the phenol (B47542) are replaced with trimethylsilyl (B98337) (TMS) groups. acs.orgdphen1.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. acs.orgdphen1.com This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis and improving selectivity and sensitivity. acs.orgdphen1.com Following separation on a capillary column, a Flame Ionization Detector (FID) can be used for detection. epa.gov
Size Exclusion Chromatography (SEC), often referred to as Gel Permeation Chromatography (GPC) when using organic solvents, separates molecules based on their size (hydrodynamic volume) in solution. fiveable.me This technique is particularly useful when 2,2'-Methylenebis[4,6-diisopropylphenol] is used as an antioxidant additive in polymeric materials. eag.com
GPC can effectively separate the high-molecular-weight polymer from low-molecular-weight additives like monomers, oligomers, and antioxidants. eag.comtandfonline.com The sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel. ufl.edu Larger polymer molecules elute first because they cannot enter the pores of the gel, while smaller molecules like 2,2'-Methylenebis[4,6-diisopropylphenol] take a longer path through the pores and elute later. ufl.eduintertek.com This allows for the quantification of the additive and the determination of the molecular weight distribution of the polymer itself. intertek.com
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis
To achieve higher sensitivity and specificity, chromatographic systems are often coupled with mass spectrometry (MS), a combination known as a hyphenated technique. ijarnd.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for determining trace levels of bisphenols in complex matrices. iaea.org After separation by HPLC, the analyte enters the mass spectrometer. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically using a triple quadrupole instrument. eurl-pesticides.eu In the Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion for detection. nih.gov This process provides excellent selectivity, minimizing matrix interference and allowing for very low detection limits. eurl-pesticides.eunih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. acs.org After derivatization and separation in the GC column, the analyte is ionized, and the resulting ions are separated by their mass-to-charge ratio. dphen1.com GC-MS is highly effective for identifying and quantifying compounds by comparing their mass spectra to library spectra. acs.org For trace analysis, GC coupled with tandem mass spectrometry (GC-MS/MS) can be used to enhance selectivity and sensitivity, similar to LC-MS/MS. dphen1.com
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry is a simpler, cost-effective method that can be used for the quantification of phenolic compounds. ijset.inajpaonline.com This technique is based on the principle that the phenolic rings within the structure of 2,2'-Methylenebis[4,6-diisopropylphenol] absorb ultraviolet light at specific wavelengths. researchgate.netnveo.org
While this method can be used for quantification, it is less specific than chromatography, as other compounds in a mixture may also absorb light at the same wavelength, causing interference. ijset.in Therefore, its application is often limited to the analysis of relatively pure samples or for determining the "total phenolic content" in a mixture after creating a calibration curve with a known standard. ijset.in Despite its limitations, UV-Vis spectroscopy is a rapid and valuable tool for routine quality control. ajpaonline.com
Development and Validation of Robust Analytical Protocols
For any analytical method to be considered reliable, it must undergo a rigorous validation process to ensure it is suitable for its intended purpose. The development and validation of a robust analytical protocol for 2,2'-Methylenebis[4,6-diisopropylphenol] involves evaluating several key performance characteristics as recommended by international guidelines.
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. tandfonline.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. nih.govtandfonline.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., repeatability and intermediate precision). oup.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. oup.comnih.gov
| Validation Parameter | Description | Common Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.99 | tandfonline.com |
| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio of ~3:1 | nih.gov |
| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio of ~10:1 | nih.gov |
| Accuracy (Recovery) | Percentage of true value recovered. | Typically 80-120% | oup.comresearchgate.net |
| Precision (RSD) | Relative Standard Deviation of replicate measurements. | Typically < 15-20% | oup.com |
Developing a validated method ensures that the data generated are accurate, reliable, and reproducible, which is essential for regulatory compliance and quality assurance.
Future Research Directions and Emerging Areas
Exploration of Sustainable Synthetic Methodologies
The traditional synthesis of phenolic compounds often relies on methods like Friedel-Crafts alkylation, which can involve harsh catalysts and generate significant waste. google.com Future research must prioritize the development of more sustainable and economically viable synthetic routes for 2,2'-Methylenebis[4,6-diisopropylphenol]. A key area of exploration is the use of solid acid catalysts, such as zeolites like H-beta and H-mordenite. rsc.orgresearchgate.net These materials have shown success in the selective isopropylation of phenol (B47542) to produce 2,6-diisopropylphenol, a related compound, and could be adapted for the synthesis of the target bisphenol. rsc.orgresearchgate.netcapes.gov.br Such catalytic systems offer the advantages of being reusable, reducing corrosive waste streams, and potentially allowing for vapor-phase reactions that improve efficiency. researchgate.net
Another promising avenue is the development of processes that utilize bio-based feedstocks. The isopropylation of phenol, which is a model compound representing species found in bio-oils, presents an opportunity to convert biomass derivatives into valuable chemicals. rsc.orgresearchgate.net Future work could investigate a two-step process: first, the sustainable production of 2,6-diisopropylphenol from bio-derived phenol and isopropanol, followed by a methylene (B1212753) bridging reaction to form the final product. Research into controlled alkylation, for instance by using a starting material like p-hydroxybenzoic acid to direct the position of the alkyl groups before a final decarboxylation step, could also lead to higher purity products and reduce the need for extensive purification. google.com
Deeper Mechanistic Understanding of Complex Interfacial Interactions
While 2,2'-Methylenebis[4,6-diisopropylphenol] and its analogues are used as antioxidants and stabilizers in polymers like ABS resins and PVC, the precise mechanisms governing their function at material interfaces are not fully understood. vinatiorganics.comm-chemical.co.jp These hindered phenols operate by neutralizing damaging free radicals, a process that is critically dependent on their behavior at the interface between the polymer matrix and its environment. vinatiorganics.comnih.gov The bulky isopropyl groups create steric hindrance around the hydroxyl group, which is key to its function as a radical scavenger. vinatiorganics.com
Future research should employ advanced surface-sensitive analytical techniques to probe these interfacial interactions at a molecular level. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Sum-Frequency Generation (SFG) spectroscopy could visualize how the bisphenol molecules orient themselves within a polymer matrix and how this orientation affects their ability to intercept radicals and terminate oxidation reactions. nih.gov Understanding the relationship between the molecule's unique bridged structure and its interfacial behavior is crucial for designing more effective and longer-lasting stabilizers.
Predictive Modeling for Long-Term Performance and Environmental Impact
Computational modeling presents a powerful tool for accelerating the development and assessment of 2,2'-Methylenebis[4,6-diisopropylphenol] and its derivatives. Future research should focus on creating robust predictive models for both its performance as a stabilizer and its long-term environmental fate. researchgate.net
For performance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific molecular features (e.g., the nature of alkyl groups, the length of the bridging chain) with antioxidant efficacy and thermal stability. nih.gov This would enable the in silico design of new additives with enhanced properties. For instance, modeling could guide the synthesis of hybrid molecules that combine the hindered phenol structure with a UV-absorbing moiety like benzophenone (B1666685) into a single compound for multifunctional polymer protection. nih.gov
Regarding environmental impact, fate models are essential for predicting how the compound moves and transforms in the environment. researchgate.netresearchgate.net Research has already demonstrated that the environmental degradation of a similar compound, 2,2'-methylenebis(4-methyl-6-tert-butylphenol), can be studied via catalytic ozonation, with its degradation products and toxicity evolution analyzed using programs like ECOSAR. nih.gov This approach can be applied to 2,2'-Methylenebis[4,6-diisopropylphenol] to predict its persistence, potential for bioaccumulation, and the characteristics of its transformation products. researchgate.netnih.gov Such models are crucial for conducting thorough risk assessments before widespread industrial use. researchgate.net
Table 1: Proposed Future Research Methodologies
| Research Area | Proposed Methodology | Expected Outcome |
|---|---|---|
| Sustainable Synthesis | Use of solid acid catalysts (e.g., H-beta, H-mordenite) and bio-based feedstocks. | Development of a greener, more economical synthesis process with reduced waste and higher purity. researchgate.net |
| Interfacial Interactions | Application of surface-sensitive techniques (XPS, AFM, SFG) to polymer blends. | A molecular-level understanding of antioxidant mechanisms at interfaces, enabling better stabilizer design. |
| Predictive Modeling | Development of QSAR and environmental fate models (e.g., using ECOSAR). | Rapid virtual screening of new analogues and comprehensive environmental risk assessment. researchgate.netnih.gov |
| Novel Analogues | Systematic modification of alkyl groups, bridging units, and ring substituents. | A library of new compounds with tailored properties like solubility, stability, and reactivity. nih.govresearchgate.net |
| Advanced Catalysis | Use as a chelating ligand for various transition metals (Mg, Al, Zn, etc.). | Creation of novel, highly selective catalysts for polymerization and fine chemical synthesis. researchgate.netresearchgate.net |
Design of Novel Analogues with Tailored Chemical Properties and Reactivities
The core structure of 2,2'-Methylenebis[4,6-diisopropylphenol] provides a versatile scaffold for designing novel analogues with tailored functionalities. Research into related compounds has already shown the viability of this approach. For example, modifying the ring substituents has led to molecules like 2,2'-Methylenebis(4-chloro-6-isopropyl-3-methylphenol) and 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol), which have distinct properties and applications. m-chemical.co.jpresearchgate.netchemspider.com
An important future direction is the synthesis of multifunctional additives. By chemically linking the hindered phenol structure to other functional units, such as UV absorbers (e.g., benzophenones) or other types of stabilizers, a single, more efficient anti-aging agent can be created. nih.gov This strategy can improve compatibility within the polymer matrix and prevent the phase separation or migration that can occur when multiple separate additives are used. nih.gov Future work will involve the systematic exploration of different alkyl groups, bridging units, and functional moieties to create a library of analogues. This will allow for the fine-tuning of chemical properties such as solubility, melting point, thermal stability, and reactivity to meet the specific demands of various applications, from advanced polymers to specialty lubricants.
Role in Advanced Catalytic Systems and Fine Chemical Synthesis
A particularly exciting and emerging area of research is the use of 2,2'-Methylenebis[4,6-diisopropylphenol] and its analogues as ligands in advanced catalytic systems. The two sterically hindered phenolic groups can act as a bidentate chelating agent, binding to a metal center to form a stable complex. The bulky substituents around the metal center create a defined steric environment that can influence the selectivity of catalytic reactions.
Research has already demonstrated that magnesium and aluminum complexes of the related 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol) are highly efficient catalysts for the ring-opening polymerization of lactones like ε-caprolactone and δ-valerolactone. researchgate.netresearchgate.net These reactions are crucial for producing biodegradable polyesters. researchgate.net This success strongly suggests that 2,2'-Methylenebis[4,6-diisopropylphenol] itself could be a valuable ligand for similar transformations. Future investigations should explore the coordination of this ligand with a wide range of metals to catalyze various organic reactions. This could unlock new pathways for the efficient and selective synthesis of fine chemicals, pharmaceuticals, and specialty polymers, establishing a significant new application for this versatile bisphenol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
